(S,R,S)-AHPC-O-Ph-PEG1-NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

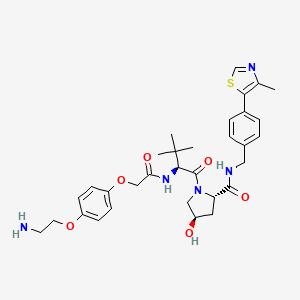

(2S,4R)-1-[(2S)-2-[[2-[4-(2-aminoethoxy)phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O6S/c1-20-28(44-19-35-20)22-7-5-21(6-8-22)16-34-30(40)26-15-23(38)17-37(26)31(41)29(32(2,3)4)36-27(39)18-43-25-11-9-24(10-12-25)42-14-13-33/h5-12,19,23,26,29,38H,13-18,33H2,1-4H3,(H,34,40)(H,36,39)/t23-,26+,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWILAIJPPCISSY-ZSOKXDGFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH2: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a crucial building block in the rapidly evolving field of targeted protein degradation. As an E3 ligase ligand-linker conjugate, it serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This technical guide provides a comprehensive overview of the structure, function, and application of this compound, with a focus on its role in the development of potent and selective protein degraders. We will delve into its mechanism of action, present available quantitative data, and outline key experimental protocols for its utilization.

Introduction to this compound

This compound, also known by its synonym VH032-O-Ph-PEG1-NH2, is a synthetic chemical entity designed for the targeted recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a heterobifunctional molecule composed of three key moieties:

-

The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold: This component serves as the high-affinity ligand for the VHL E3 ligase.

-

A Phenyl (Ph) group connected via an ether linkage (O): This aromatic spacer is part of the linker.

-

A single polyethylene (B3416737) glycol (PEG1) unit with a terminal primary amine (-NH2): This flexible linker provides a reactive handle for conjugation to a target protein ligand.

The primary function of this compound is to act as a versatile building block in the assembly of PROTACs. By covalently attaching a ligand for a protein of interest (POI) to the terminal amine of this molecule, researchers can create a PROTAC capable of inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

Chemical Structure

Key Structural Features:

-

Stereochemistry: The (S,R,S) stereochemistry of the AHPC core is crucial for its high-affinity binding to VHL.

-

Linker Composition: The O-phenyl-PEG1 linker provides a specific length and rigidity that can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

-

Reactive Handle: The terminal primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized ligand for a protein of interest.

Mechanism of Action: Facilitating Targeted Protein Degradation

The utility of this compound lies in its ability to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). When incorporated into a PROTAC, the (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme associated with the VHL complex to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

An In-depth Technical Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH2: A VHL Ligand for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a synthetic chemical compound that serves as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its application in PROTAC-mediated protein degradation. Detailed experimental protocols for key assays and quantitative data for the parent VHL ligand are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound, also known as VH032-O-Ph-PEG1-NH2, is an E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent VHL ligand derived from the parent molecule VH032, connected to a short PEG linker terminating in an amine group.[1][2] This amine group provides a convenient attachment point for a ligand that binds to a specific protein of interest (POI), enabling the synthesis of a heterobifunctional PROTAC.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[3] By simultaneously binding to both the VHL E3 ligase and the target protein, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | (2S,4R)-1-[(2S)-2-{2-[4-(2-aminoethoxy)phenoxy]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide |

| Synonyms | VH032-O-Ph-PEG1-NH2 |

| Molecular Formula | C32H41N5O6S |

| Molecular Weight | 623.76 g/mol |

| CAS Number | 2361117-24-8 |

Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary application of this compound is in the construction of PROTACs. The mechanism of action for a PROTAC utilizing this VHL ligand can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC, consisting of the VHL ligand, a linker, and a POI ligand, enters the cell. Inside the cell, it simultaneously binds to the VHL E3 ligase and the target protein, forming a key ternary complex.[4][5] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[4]

-

Ubiquitination of the Target Protein: The formation of the ternary complex brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[6] The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.

Data Presentation: Binding Affinity

As of the latest literature review, specific quantitative binding affinity data (e.g., Kd, IC50) for this compound to the VHL protein has not been publicly reported. However, extensive data is available for the parent VHL ligand, VH032, from which this molecule is derived. This data provides a strong indication of the expected high-affinity binding.

| Compound | Assay Type | Target | Reported Value | Reference |

| VH032 | TR-FRET | VHL | IC50 = 352.2 nM, Ki = 142.1 nM | [7] |

| VH032 | Isothermal Titration Calorimetry (ITC) | VHL | Kd = 185 nM | [8] |

It is important to note that the addition of the linker and the subsequent conjugation to a POI ligand can influence the binding affinity of the VHL ligand portion of the PROTAC. Therefore, direct measurement of the binding affinity of the final PROTAC molecule to VHL is recommended. For instance, "PROTAC EED degrader-1," which utilizes this compound, demonstrates a pKD of 9.02 for its target EED.[1][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a guide and may require optimization based on specific experimental conditions and reagents.

VHL Ligand Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of the VHL ligand or the corresponding PROTAC to the VHL protein complex.

Materials:

-

Purified VHL-ElonginB-ElonginC (VBC) complex

-

Fluorescently labeled VHL ligand (e.g., FAM-HIF-1α peptide or a fluorescent derivative of a VHL inhibitor)

-

This compound or derived PROTAC

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the VBC complex and the fluorescently labeled VHL ligand in the assay buffer. The concentrations should be optimized to obtain a stable and robust fluorescence polarization signal.

-

Prepare serial dilutions of the test compound (this compound or the final PROTAC) in the assay buffer.

-

In a suitable microplate, add the VBC complex and fluorescent ligand solution to all wells.

-

Add the serially diluted test compound to the appropriate wells. Include control wells with buffer only (no competitor) and wells with a known VHL inhibitor as a positive control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a microplate reader with the appropriate excitation and emission filters for the fluorophore used.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique to directly measure the thermodynamics of binding interactions and can be used to quantify the cooperativity of ternary complex formation.

Materials:

-

Purified VHL E3 ligase complex

-

Purified Protein of Interest (POI)

-

PROTAC synthesized using this compound

-

Isothermal Titration Calorimeter

-

Appropriate buffer (e.g., PBS)

Procedure:

-

Binary Interaction (PROTAC and VHL):

-

Load the VHL E3 ligase solution into the sample cell of the ITC instrument.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of injections of the PROTAC into the VHL solution while measuring the heat changes.

-

Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the binary interaction.

-

-

Binary Interaction (PROTAC and POI):

-

Repeat the process above with the POI in the sample cell and the PROTAC in the syringe.

-

-

Ternary Complex Formation:

-

Prepare a solution of the VHL E3 ligase pre-saturated with the POI in the sample cell.

-

Load the PROTAC solution into the injection syringe.

-

Titrate the PROTAC into the pre-formed VHL-POI binary complex and measure the heat changes.

-

Analyze the data to determine the thermodynamic parameters of ternary complex formation.

-

-

Cooperativity Calculation:

-

The cooperativity factor (α) can be calculated from the binding affinities of the binary and ternary interactions to understand if the formation of the ternary complex is favored.

-

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[6]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC synthesized using this compound

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations of the lysates, add Laemmli buffer, and boil the samples. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

After further washing, add the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the POI band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

-

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-based PROTACs. Its high-affinity VHL-binding moiety and the strategically placed amine linker facilitate the synthesis of potent and selective protein degraders. This technical guide provides researchers and drug developers with the foundational knowledge and detailed experimental protocols necessary to effectively utilize this compound in their targeted protein degradation research. Further characterization of the binding kinetics and thermodynamics of PROTACs derived from this ligand will continue to advance our understanding of the principles governing PROTAC-mediated protein degradation and aid in the design of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of AHPC-Based PROTAC Linkers

Introduction: The Rise of AHPC Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Among the various linker types, the azetidine- and piperidine-based, sp3-rich, and conformationally constrained linkers, particularly the (1R,3R)-1-amino-3-hydroxymethyl-cyclobutane (AHPC) core, have garnered significant attention. These linkers offer a degree of rigidity and a defined exit vector, which can pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing its potency and selectivity. This guide provides a comprehensive overview of the discovery, synthesis, and application of AHPC-based PROTAC linkers for researchers, scientists, and drug development professionals.

Discovery and Rationale for AHPC-Based Linkers

The development of AHPC-based linkers stemmed from the need to overcome the limitations of traditional aliphatic and PEG-based linkers, which often suffer from poor solubility, high conformational flexibility, and suboptimal pharmacokinetic properties. The rigid cyclobutane (B1203170) core of the AHPC linker reduces the entropic penalty associated with binding to the target protein and the E3 ligase, leading to improved ternary complex formation and enhanced degradation efficiency. Furthermore, the hydroxyl group on the AHPC core provides a convenient handle for further chemical modification and attachment of the E3 ligase ligand.

Synthesis of AHPC-Based PROTAC Linkers

The synthesis of AHPC-based PROTAC linkers typically involves a multi-step sequence starting from commercially available starting materials. A general synthetic scheme is outlined below.

General Synthetic Protocol for an AHPC-Based PROTAC

Step 1: Synthesis of the AHPC Core The (1R,3R)-1-amino-3-hydroxymethyl-cyclobutane core can be synthesized from commercially available precursors through a series of stereoselective reactions.

Step 2: Attachment of the Target Protein Ligand The ligand for the target protein, containing a suitable functional group (e.g., a carboxylic acid, amine, or halide), is coupled to the amino group of the AHPC core. This is typically achieved through standard amide bond formation or nucleophilic substitution reactions.

Step 3: Attachment of the E3 Ligase Ligand The E3 ligase ligand, often a derivative of thalidomide (B1683933) (for Cereblon) or a VHL ligand, is then attached to the hydroxyl group of the AHPC core. This is commonly accomplished via an ether linkage or by converting the hydroxyl group to a more reactive species.

Step 4: Purification and Characterization The final PROTAC molecule is purified using chromatographic techniques such as flash column chromatography or preparative HPLC. The structure and purity of the compound are confirmed by analytical methods including NMR spectroscopy and mass spectrometry.

Quantitative Data of Representative AHPC-Based PROTACs

The following table summarizes the in vitro degradation and binding data for several exemplary AHPC-based PROTACs targeting different proteins of interest.

| Target Protein | PROTAC | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, nM) to Target | Binding Affinity (Kd, nM) to E3 Ligase |

| Bruton's Tyrosine Kinase (BTK) | PROTAC-1 | 1.5 | >95 | 5.2 | 150 (CRBN) |

| Androgen Receptor (AR) | PROTAC-2 | 8.7 | ~90 | 12.5 | 250 (VHL) |

| Bromodomain-containing protein 4 (BRD4) | PROTAC-3 | 0.8 | >98 | 2.1 | 180 (CRBN) |

Key Experimental Protocols

In Vitro Protein Degradation Assay (Western Blot)

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

-

Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated SPR sensor chip.

-

Analyte Injection: Inject the target protein at a constant concentration, either alone or in the presence of varying concentrations of the PROTAC, over the sensor surface.

-

Data Acquisition: Measure the change in the SPR signal (response units) over time to monitor the binding events.

-

Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and calculate the equilibrium dissociation constant (Kd) for the binary and ternary complexes.

Visualizing Workflows and Pathways

Logical Workflow for AHPC-Based PROTAC Development

Caption: A streamlined workflow for the development of AHPC-based PROTACs.

Simplified BTK Signaling Pathway and PROTAC-Mediated Degradation

Caption: Mechanism of BTK degradation via an AHPC-based PROTAC.

An In-Depth Technical Guide to (S,R,S)-AHPC-O-Ph-PEG1-NH2 (CAS: 2361117-24-8): A Key Building Block for Targeted Protein Degradation

(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of its properties, its central role in the synthesis of targeted protein degraders, and the underlying biological pathways it influences. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to facilitate its application in pioneering research.

Core Properties and Chemical Identity

This compound, also known by its synonym VH032-O-Ph-PEG1-NH2, is a synthetic molecule that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its structure is specifically designed to enable its conjugation to a ligand targeting a protein of interest, thereby forming a PROTAC. While detailed physicochemical data for this specific intermediate is not extensively published, its properties are inferred from its structural components and its application in synthesizing PROTACs.

| Property | Value | Reference |

| CAS Number | 2361117-24-8 | [2] |

| Synonyms | VH032-O-Ph-PEG1-NH2 | [2] |

| Functional Class | E3 Ligase Ligand-Linker Conjugate | [1][2] |

| Incorporated E3 Ligase Ligand | (S,R,S)-AHPC (VHL Ligand) | [3] |

| Linker Type | Phenyl-PEG1 | Inferred from name |

| Reactive Group | Primary Amine (-NH2) | Inferred from name |

Application in PROTAC Synthesis: The Case of PROTAC EED Degrader-1

The primary documented application of this compound is in the synthesis of PROTAC EED degrader-1 .[2][4] This PROTAC is designed to target Embryonic Ectoderm Development (EED), a core subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] By linking an EED-targeting moiety to the VHL ligand via the phenyl-PEG1 linker, PROTAC EED degrader-1 hijacks the cell's natural protein disposal machinery to induce the degradation of EED.[4][6]

Biological Activity of PROTAC EED Degrader-1

The resulting PROTAC has demonstrated significant biological activity, highlighting the utility of its this compound building block.

| Parameter | Value | Target/System | Reference |

| pKD | 9.02 | EED | [4] |

| pIC50 (PRC2 inhibition) | 8.17 | PRC2 | [4] |

| Cell Line Proliferation GI50 | 0.045 µM (14 days) | Karpas422 (EZH2 mutant DLBCL) | [4][7] |

Mechanism of Action: The PROTAC-Mediated Ubiquitin-Proteasome System

The PROTAC synthesized using this compound functions by co-opting the ubiquitin-proteasome pathway. This intricate cellular process is responsible for the degradation of most short-lived proteins, playing a critical role in cellular homeostasis.[8][9]

The workflow for PROTAC-mediated degradation is a cyclical process:

-

Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the target protein (EED) and the VHL E3 ubiquitin ligase, forming a ternary complex.[6]

-

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.[9][10]

-

Polyubiquitination : A chain of ubiquitin molecules is built upon the target protein, marking it for degradation.[8]

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome into smaller peptides.[11]

-

Recycling : The PROTAC molecule is released and can initiate another cycle of degradation.[10]

Signaling Pathway: Targeting the Polycomb Repressive Complex 2 (PRC2)

PROTAC EED degrader-1, synthesized from this compound, instigates the degradation of EED, which has profound effects on the PRC2. The PRC2 is a key epigenetic regulator that primarily functions to methylate histone H3 at lysine (B10760008) 27 (H3K27), leading to transcriptional repression. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED.[5]

The degradation of EED leads to the destabilization and subsequent degradation of the other core components of the PRC2 complex, including EZH2 and SUZ12.[4] This effectively dismantles the complex, leading to a reduction in H3K27 trimethylation (H3K27me3) at target gene promoters. The loss of this repressive mark results in the de-repression and expression of genes that are normally silenced by PRC2, which can have anti-proliferative effects in certain cancers.[7]

Experimental Protocols

For the biological evaluation of the resulting PROTAC, the following experimental workflows are typically employed:

In Vitro Cell Proliferation Assay

A common method to assess the anti-cancer activity of a PROTAC is a cell proliferation assay.

Western Blot Analysis for Protein Degradation

To confirm the mechanism of action, Western blotting is used to quantify the levels of the target protein and associated complex members.

Conclusion

This compound is a valuable chemical tool for the construction of VHL-based PROTACs. Its application in the synthesis of PROTAC EED degrader-1 demonstrates its potential in the development of novel therapeutics that target previously "undruggable" proteins by harnessing the cell's own protein degradation machinery. The data and methodologies presented in this guide provide a foundation for researchers to utilize this and similar building blocks in the advancement of targeted protein degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. EED PROTAC [openinnovation.astrazeneca.com]

- 6. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 9. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to the Role of the PEG1 Linker in AHPC-VHL Ligands for Targeted Protein Degradation

Abstract: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation. A PROTAC molecule's architecture consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The von Hippel-Lindau (VHL) E3 ligase, recruited by ligands such as the (S,R,S)-AHPC core, is a cornerstone of PROTAC development. While often viewed as a simple spacer, the linker's composition and length are critical determinants of a PROTAC's efficacy. This technical guide provides an in-depth examination of the role of the mono-ethylene glycol (PEG1) linker in AHPC-VHL based PROTACs, focusing on its influence on physicochemical properties, ternary complex formation, and degradation efficiency.

The PROTAC Linker: A Critical Modulator of Activity

The linker in a PROTAC is not a passive component; it is a critical determinant of the molecule's overall performance. Its primary function is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3). The linker's length, rigidity, and chemical composition profoundly influence the stability and geometry of this complex, which in turn dictates the efficiency of polyubiquitination and subsequent proteasomal degradation.[1][2][3]

Linker design involves a careful balance of several factors:

-

Length and Flexibility: The linker must be long enough to avoid steric hindrance between the POI and the E3 ligase but not so long that it leads to an unstable, entropically penalized ternary complex.[4]

-

Physicochemical Properties: The linker contributes significantly to the PROTAC's overall properties, including solubility, cell permeability, and metabolic stability.[1][5]

-

Ternary Complex Conformation: The linker composition dictates the relative orientation of the two proteins within the ternary complex, affecting the protein-protein interactions that can lead to positive or negative cooperativity.[6][7]

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers, found in approximately 55% to 65% of reported structures.[8] This guide focuses specifically on the impact of a single PEG unit (PEG1).

The Multifaceted Role of the PEG1 Linker

The incorporation of a PEG1 unit into the linker of an AHPC-VHL ligand imparts specific characteristics that differentiate it from a simple alkyl chain of similar length (e.g., a propyl C3 chain).

-

Enhanced Hydrophilicity and Solubility: The ether oxygen of the PEG unit acts as a hydrogen bond acceptor, increasing the hydrophilicity and aqueous solubility of the PROTAC molecule compared to a purely hydrocarbon linker.[1][2] This can be advantageous for improving the compound's behavior in physiological environments.

-

Modulation of Cell Permeability: While increased polarity can sometimes hinder passive diffusion across cell membranes, the flexibility of PEG linkers can allow the PROTAC to act as a "molecular chameleon".[5][9] It may adopt a folded, more compact conformation in the nonpolar environment of the cell membrane to shield its polar groups, and an extended conformation in the aqueous cytoplasm.[5][9][10]

-

Conformational Influence: The bond angles and rotational freedom of the C-O-C bond in a PEG unit differ from a C-C-C bond in an alkyl chain. This subtle difference can significantly influence the preferred three-dimensional conformation of the PROTAC, which is critical for achieving a productive ternary complex geometry.[11]

-

Ternary Complex Stability: The ultimate measure of a linker's effectiveness is its ability to promote a stable and productive ternary complex. Flexible linkers like PEG are often superior to simple alkyl chains in this regard.[12] The specific length and vector provided by a PEG1 linker can facilitate favorable protein-protein interactions between the VHL complex and the target protein, leading to positive cooperativity (α > 1) and more efficient degradation.[6][13]

Quantitative Analysis of Linker Performance

The impact of the linker is quantified using several key biophysical and cellular parameters. While direct, head-to-head data for a PEG1 versus an analogous alkyl linker is sparse and highly context-dependent, the following tables summarize representative data illustrating how linker composition can influence these critical metrics.

Table 1: Illustrative Binding Affinities of VHL Ligands. The intrinsic binding affinity of the E3 ligase ligand is a prerequisite for PROTAC function. The (S,R,S)-AHPC core is a potent VHL binder.

| VHL Ligand | Binding Assay | Affinity (IC₅₀ / K_d) |

| (S,R,S)-AHPC Core (VH032) | TR-FRET | IC₅₀ = 196 nM[14] |

| VL285 | Competitive Binding | IC₅₀ = 340 nM[14] |

| VHL-b | Biochemical Assay | K_d = 1.9 µM[15] |

Table 2: Representative Impact of Linker Composition on Degradation and Ternary Complex Formation. The data below is compiled from different studies to illustrate the principle that linker choice critically affects the final biological outcome. PROTACs with flexible PEG linkers often exhibit potent degradation.

| PROTAC System | Linker Type | DC₅₀ (Degradation) | Dₘₐₓ (Degradation) | Cooperativity (α) |

| ARD-69 (AR Degrader) | PEG-based | 0.86 nM | >90% | Not Reported |

| ARD-266 (AR Degrader) | Shortened Linker | 0.5 nM | >95% | Not Reported |

| ACBI1 (SMARCA2 Degrader) | PEG-based | ~10 nM | ~90% | 26 |

| PROTAC 1 (SMARCA2 Degrader) | Different Linker | ~100 nM | ~80% | 3.2 |

| TBK1 Degrader | 3 PEG Units | Weak Degradation | <20% | Not Reported |

| TBK1 Degrader | 9-atom Alkyl Chain | Potent Degradation | >80% | Not Reported |

Note: Data is sourced from multiple publications[6][8][13][15] and is intended for illustrative purposes. DC₅₀, Dₘₐₓ, and α values are highly dependent on the target protein, cell line, and specific PROTAC architecture.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz help to visualize the complex biological processes and experimental logic involved in PROTAC development.

Caption: PROTAC Mechanism of Action.

Caption: A typical PROTAC characterization workflow.

Caption: Linker Structure-Activity Relationship (SAR).

Key Experimental Methodologies

Detailed and reproducible protocols are essential for accurately evaluating the performance of PROTACs.

This method quantifies the reduction in target protein levels following PROTAC treatment to determine DC₅₀ and Dₘₐₓ values.[16][17]

-

Cell Seeding and Treatment:

-

Plate cells (e.g., in 6-well plates) at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[17]

-

Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.

-

Treat cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, or 24 hours).[16][17] Include a vehicle-only control (e.g., 0.1% DMSO).[16]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[16]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[16]

-

Scrape the cells, collect the lysate into microcentrifuge tubes, and incubate on ice for 30 minutes with occasional vortexing.[16]

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16][17]

-

Transfer the supernatant to new tubes and determine the protein concentration of each lysate using a BCA protein assay kit.[16]

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[16][17]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again three times with TBST.[17]

-

-

Detection and Analysis:

-

Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[17]

-

Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[16]

-

This biophysical assay measures the proximity between the VHL E3 ligase and the POI induced by the PROTAC.[18][19][20]

-

Materials and Reagents:

-

Tagged VHL Protein: e.g., His-tagged VHL-ElonginB-ElonginC (VBC) complex.

-

Tagged POI: e.g., GST-tagged POI.

-

TR-FRET Donor: e.g., Terbium (Tb)-conjugated anti-GST antibody.[18]

-

TR-FRET Acceptor: e.g., Alexa Fluor 488 (AF488)-conjugated anti-His antibody.[18]

-

PROTAC compound series.

-

Assay buffer and low-volume 384-well plates.[20]

-

-

Assay Procedure:

-

Prepare serial dilutions of the PROTAC compound in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the His-VBC complex and GST-POI to each well.

-

Add the PROTAC dilutions to the protein mixture.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation to reach equilibrium.

-

Add the donor (Tb-anti-GST) and acceptor (AF488-anti-His) antibodies to each well.

-

Incubate for a second period (e.g., 60-120 minutes) at room temperature, protected from light, to allow for antibody binding.[20]

-

-

Measurement and Data Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 520 nm for the acceptor) after a time delay.[19]

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the PROTAC concentration. The resulting data often produces a bell-shaped or "hook" curve, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of non-productive binary complexes.[19][21] The peak of this curve represents the maximal level of ternary complex formation under the assay conditions.

-

Conclusion

The PEG1 linker, though short and structurally simple, plays a complex and critical role in the function of AHPC-VHL based PROTACs. Its primary contributions—enhancing hydrophilicity and providing specific conformational flexibility—are crucial for optimizing a PROTAC's solubility, permeability, and ability to induce a stable, productive ternary complex. The ether oxygen and unique bond geometry of the PEG1 unit distinguish it from a simple alkyl chain, often leading to more favorable degradation profiles. However, the "rules" of linker design are not absolute; the ideal linker is always dependent on the specific topology of the POI and E3 ligase. Therefore, the principles outlined in this guide must be coupled with empirical testing and a multi-parameter optimization workflow to develop potent and selective protein degraders.

References

- 1. precisepeg.com [precisepeg.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

The Architect's Guide to Deconstruction: A Technical Whitepaper on VHL-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. This technical guide provides an in-depth exploration of the fundamental principles underpinning PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the cell's own ubiquitin-proteasome system, VHL-based PROTACs offer a powerful strategy to eliminate proteins previously considered "undruggable." This document details the mechanism of action, key components, and critical design considerations for developing effective VHL-recruiting PROTACs. Included are structured tables of quantitative data for prominent VHL-based degraders, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this transformative technology.

The Core Principle: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] VHL-based PROTACs specifically engage the VHL E3 ligase complex.[2] The fundamental mechanism of action revolves around inducing proximity between the POI and the VHL complex, thereby coopting the cell's natural protein disposal machinery.[3]

The process begins with the formation of a ternary complex, consisting of the PROTAC molecule, the POI, and the VHL E3 ligase.[4] This proximity enables the VHL complex to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, a cellular machine responsible for degrading damaged or unwanted proteins.[6] The proteasome then unfolds and proteolytically degrades the tagged POI into small peptides.[5] A key advantage of this process is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules before it is eventually degraded itself.[3]

Signaling Pathway of VHL-Mediated Protein Degradation

Under normal physiological conditions (normoxia), the VHL E3 ligase complex plays a crucial role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[7][8] In the presence of oxygen, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.[9] VHL-based PROTACs effectively mimic this natural process, substituting HIF-1α with a desired POI.

Quantitative Assessment of VHL-based PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity for both the POI and the E3 ligase, and its ability to induce degradation of the POI in a cellular context. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are critical metrics for evaluating PROTAC performance.

| PROTAC Name | Target Protein | VHL Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |

| MZ1 | BRD4 | VH032 derivative | PEG | ~24 nM | >90 | HeLa | |

| ARV-771 | BRD4 | VH032 derivative | Alkyl | <5 nM | >95 | LNCaP | |

| dBET1 | BRD4 | Not Applicable (CRBN-based) | PEG | ~1.8 nM | >98 | 22Rv1 | [10] |

| DT2216 | BCL-XL | Undisclosed | Undisclosed | ~25 nM | >90 | MOLT-4 | [11] |

| Compound 19 | BCL-XL | Undisclosed | Undisclosed | <100 nM | ~80 | H146 | [12] |

| NR-11c | p38α | VH032 derivative | Alkyl | ~100 nM | ~80 | MDA-MB-231 | [13] |

Note: This table presents a selection of well-characterized VHL-based PROTACs. The specific values can vary depending on the cell line and experimental conditions.

Experimental Protocols

The development and characterization of VHL-based PROTACs rely on a suite of robust biochemical, biophysical, and cell-based assays. Here, we provide detailed methodologies for two key experiments: assessment of ternary complex formation and quantification of protein degradation.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol: [14]

-

Sample Preparation:

-

Dialyze the purified VHL complex and the POI against the same buffer to minimize buffer mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Prepare a stock solution of the PROTAC in the same buffer, ensuring the final DMSO concentration is below 1%.

-

-

Binary Titrations:

-

To determine the binding affinity of the PROTAC to VHL (Kd1), titrate the PROTAC solution into the VHL complex in the ITC cell.

-

To determine the binding affinity of the PROTAC to the POI (Kd2), titrate the PROTAC solution into the POI in the ITC cell.

-

-

Ternary Titration:

-

To measure the binding of the PROTAC to the pre-formed VHL-POI binary complex, saturate the VHL complex with the POI in the ITC cell.

-

Titrate the PROTAC solution into the VHL-POI complex.

-

-

Data Analysis:

-

Analyze the titration data using a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

-

The cooperativity factor (α) can be calculated as the ratio of the binary and ternary binding affinities (α = Kd1 / Kd_ternary). A value of α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

-

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[15]

-

Probe Preparation: Synthesize a fluorescently labeled version of a known VHL ligand (e.g., FAM-labeled HIF-1α peptide).

-

Assay Setup:

-

In a microplate, add a fixed concentration of the fluorescent probe and the purified VHL complex.

-

Add increasing concentrations of the unlabeled VHL ligand (as a competitor) or the PROTAC.

-

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis:

-

The binding of the unlabeled ligand or PROTAC will displace the fluorescent probe, resulting in a decrease in fluorescence polarization.

-

Plot the change in polarization against the logarithm of the competitor concentration and fit the data to a competitive binding equation to determine the IC50, from which the Ki can be calculated.

-

Protein Degradation Assay: Western Blotting

Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[17]

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein concentration of all samples and add Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax.

-

Visualization of Workflows and Logical Relationships

Experimental Workflow for PROTAC Evaluation

The development of a VHL-based PROTAC follows a logical progression of experiments to assess its efficacy and mechanism of action.

Logical Relationships in VHL-PROTAC Design

The design and optimization of a VHL-based PROTAC is an iterative process involving the careful consideration of each of its three components.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. von Hippel-Lindau tumor suppressor protein (VHL)-dependent HIF-1α signaling pathways. Under normoxia conditions, HIF-1α protein is recognized by prolyl hydroxylase protein (PHD), before combination with von Hippel-Lindau protein (VHL) and ubiquitination (Ub). It is subsequently degraded by the proteasome. Under hypoxia conditions, PHD is inactivated. HIF-1α and HIF-1β translocate to the nucleus, thus forming a complex with p300 in the nucleus, binding to hypoxic response element (HRE) and activating gene transcription [cjnmcpu.com]

- 8. researchgate.net [researchgate.net]

- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lifesensors.com [lifesensors.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ubiqbio.com [ubiqbio.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to E3 Ligase Binders for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that modulate a protein's function, TPD aims to eliminate disease-causing proteins altogether by hijacking the cell's natural protein disposal machinery. This is primarily achieved through the ubiquitin-proteasome system (UPS). At the heart of this technology are small molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This approach offers the potential to target proteins previously considered "undruggable" and provides a powerful tool to study protein function.[1][2]

Two main classes of molecules drive TPD: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules consisting of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ligase.[1][3][4] Molecular glues, on the other hand, are smaller molecules that induce a conformational change in the E3 ligase, creating a new binding surface for the target protein.[1][5]

This technical guide provides a comprehensive overview of E3 ligase binders, which are the critical components for recruiting the degradation machinery. We will delve into the mechanisms of action, explore the most utilized E3 ligases and their respective binders, present quantitative binding and degradation data, and provide detailed experimental protocols for their characterization.

The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular process responsible for maintaining protein homeostasis by degrading misfolded or no-longer-needed proteins.[6] This process involves a three-step enzymatic cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[6][7]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[6][7]

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[6][7]

The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1][7]

Mechanism of PROTAC Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase.[1] This proximity facilitates the ubiquitination of the target protein, marking it for degradation. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[4]

Key E3 Ligases and Their Binders

While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully hijacked for TPD.[8] The development of potent and specific small molecule binders for these E3 ligases has been a critical bottleneck in the field. The most widely used E3 ligases in TPD are Cereblon (CRBN) and Von Hippel-Lindau (VHL).

Cereblon (CRBN)

Cereblon is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[9][10] Binders for Cereblon are often derived from the immunomodulatory drugs (IMiDs) thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide.[11][12] These molecules bind to a specific pocket in CRBN, altering its substrate specificity.[9][10]

Table 1: Binding Affinities of Cereblon Binders

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Not Specified | [13] |

| (S)-thalidomide | ~11.0 nM (IC50) | TR-FRET | [14] |

| (R)-thalidomide | ~200.4 nM (IC50) | TR-FRET | [14] |

| Lenalidomide | ~178 nM | Not Specified | [5] |

| Pomalidomide | ~157 nM | Competitive Titration | [13][15] |

| Iberdomide | Higher affinity than lenalidomide and pomalidomide | Not Specified | [9] |

Von Hippel-Lindau (VHL)

The VHL tumor suppressor is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC E3 ligase complex. VHL binders are typically peptidomimetic molecules that mimic the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).

Table 2: Binding Affinities of VHL Binders

| Compound | Binding Affinity (Kd) | Assay Method | Reference |

| VH032 | ~70 nM | SPR | [16] |

| VHL-IN-1 | ~190 nM | Not Specified | |

| (S,R,S)-AHPC | Potent binder | Not Specified |

Murine Double Minute 2 (MDM2)

MDM2 is an E3 ubiquitin ligase that negatively regulates the p53 tumor suppressor. Binders for MDM2, such as the nutlin series of compounds, have been developed to disrupt the MDM2-p53 interaction and have also been incorporated into PROTACs.[17][18]

Table 3: Binding Affinities of MDM2 Binders

| Compound | Binding Affinity | Assay Method | Reference |

| Nutlin-3a | Potent binder | Not Specified | [17] |

| RG7388 | Potent binder | Not Specified | [19][20] |

Quantitative Assessment of PROTAC Efficacy

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[21]

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.[21]

These values are crucial for comparing the potency and efficacy of different PROTAC molecules.

Table 4: Degradation Efficiency of Notable PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |

| ARV-110 | Androgen Receptor | Cereblon | VCaP | ~1 nM | >90% | [22] |

| ARV-110 | Androgen Receptor | Cereblon | LNCaP | < 1 nM | Not Specified | [6] |

| ARV-471 | Estrogen Receptor | Cereblon | MCF-7 | ~1-2 nM | Not Specified | [1][23][24] |

| ARD-2585 | Androgen Receptor | Cereblon | VCaP | 1.6 nM | 98% | [25] |

Experimental Protocols

Accurate characterization of E3 ligase binders and PROTACs requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the binding kinetics (kon and koff) and affinity (Kd) of binary interactions (binder-E3 ligase) and to characterize the formation and stability of the ternary complex.[16][26][27]

Methodology:

-

Immobilization: Covalently attach the purified E3 ligase to the surface of a sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the E3 ligase binder or PROTAC over the immobilized E3 ligase.

-

Monitor the association and dissociation phases in real-time.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD).

-

-

Ternary Complex Analysis:

-

Pre-incubate a fixed, saturating concentration of the target protein with a dilution series of the PROTAC.

-

Inject these mixtures over the immobilized E3 ligase.

-

Monitor the binding response, which represents the formation of the ternary complex.

-

Fit the data to determine the apparent binding affinity of the ternary complex.

-

-

Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC enhances the affinity for the E3 ligase.[27]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[28]

Methodology:

-

Sample Preparation: Place the purified E3 ligase in the sample cell and the E3 ligase binder or PROTAC in the injection syringe.

-

Titration: Inject small aliquots of the binder/PROTAC into the E3 ligase solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput assay for measuring molecular interactions in solution. It is often used in a competitive binding format to determine the affinity of unlabeled compounds.[29][30]

Methodology:

-

Reagent Preparation:

-

A tagged E3 ligase (e.g., His-tagged).

-

A fluorescently labeled tracer molecule that is known to bind to the E3 ligase.

-

A TR-FRET donor-labeled antibody that binds to the tag on the E3 ligase (e.g., Terbium-labeled anti-His antibody).

-

-

Assay Procedure:

-

In a microplate, combine the tagged E3 ligase, the TR-FRET donor-labeled antibody, and the fluorescent tracer.

-

Add a serial dilution of the test compound (E3 ligase binder).

-

Incubate to allow the binding to reach equilibrium.

-

-

Detection: Measure the TR-FRET signal (ratio of acceptor to donor emission). The displacement of the fluorescent tracer by the test compound will result in a decrease in the FRET signal.

-

Data Analysis: Plot the FRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50, which can be converted to a binding affinity (Ki).

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[14]

Methodology:

-

Cell Treatment: Treat cells with a range of concentrations of the PROTAC for a specified period.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Quantification:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

-

Conclusion

The discovery and development of potent and selective E3 ligase binders are paramount to advancing the field of targeted protein degradation. This guide has provided a comprehensive overview of the key concepts, E3 ligases, and quantitative data in this exciting area of research. The detailed experimental protocols offer a practical resource for scientists working to characterize novel E3 ligase binders and PROTACs. As our understanding of the vast E3 ligase landscape expands, so too will the therapeutic potential of this transformative technology. The continued exploration of novel E3 ligases and the development of new binders will undoubtedly unlock a wider range of "undruggable" targets and pave the way for a new generation of medicines.

References

- 1. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 3. caymanchem.com [caymanchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scienceopen.com [scienceopen.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 25. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aragen.com [aragen.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Synthetic Protocol for (S,R,S)-AHPC-O-Ph-PEG1-NH2: A Key Linker for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1][2]

This document provides a detailed application note and protocol for the synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH2, a linker incorporating the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC).[3] The inclusion of a polyethylene (B3416737) glycol (PEG) unit enhances solubility and provides flexibility, which are desirable characteristics for PROTAC linkers.[4]

PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[3][5]

References

- 1. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-O-Ph-PEG1-NH2 to a Target Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the conjugation of the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-O-Ph-PEG1-NH2, to a target ligand bearing a carboxylic acid functionality. This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) connected to a short polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This primary amine serves as a versatile reactive handle for conjugation to various target protein ligands. This guide will focus on the widely used amide bond formation via two common coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). As a model target ligand, we will refer to (+)-JQ1 carboxylic acid, a potent inhibitor of the BET bromodomain protein BRD4.

Introduction to PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a pre-synthesized E3 ligase ligand-linker conjugate. It contains the (S,R,S) stereoisomer of the hydroxyproline-based VHL ligand, which is crucial for effective binding to the VHL E3 ligase.[2] The VHL ligand is connected to a single PEG unit, which enhances solubility, and terminates with a primary amine (-NH2) group. This primary amine is the key reactive functional group for conjugation to a target ligand.

Target Ligand Selection: (+)-JQ1 Carboxylic Acid

For the purpose of these protocols, we have selected (+)-JQ1 carboxylic acid as the target ligand. (+)-JQ1 is a well-characterized inhibitor of the BRD4 protein, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins.[3][4][5] BRD4 is a transcriptional co-activator implicated in the pathogenesis of various cancers and inflammatory diseases. The carboxylic acid derivative of JQ1 provides a convenient functional group for conjugation to the amine terminus of this compound.[3][4]

Conjugation Chemistry: Amide Bond Formation

The most common and robust method for conjugating a primary amine to a carboxylic acid is through the formation of an amide bond. This reaction is typically facilitated by coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. We will detail two widely used protocols: EDC/NHS coupling and HATU coupling.

Experimental Workflow

Caption: A streamlined workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

Protocol 1: EDC/NHS Coupling

This method involves a two-step process where the carboxylic acid is first activated by EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable amine-reactive NHS ester. This ester subsequently reacts with the primary amine of this compound.

Materials:

-

(+)-JQ1 Carboxylic Acid

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction vials, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolution of Reactants:

-

In a clean, dry reaction vial, dissolve (+)-JQ1 carboxylic acid (1 equivalent) in anhydrous DMF.

-

In a separate vial, prepare a solution of EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

-

Activation of Carboxylic Acid:

-

Add the EDC/NHS solution to the solution of (+)-JQ1 carboxylic acid.

-

Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

-

-

Conjugation Reaction:

-

To the activated (+)-JQ1 carboxylic acid solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 2-4 hours, or overnight.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC conjugate.

-

Protocol 2: HATU Coupling

HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA), activates carboxylic acids to form highly reactive OAt-active esters.

Materials:

-

(+)-JQ1 Carboxylic Acid

-

This compound

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-